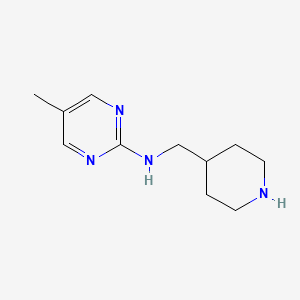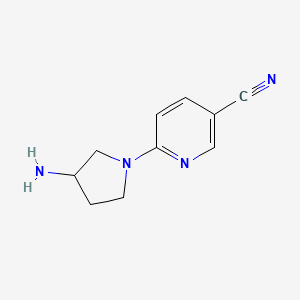
5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methyl group at the 5-position and a piperidin-4-ylmethyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine typically involves the reaction of 5-methylpyrimidin-2-amine with piperidin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Piperidin-4-ylmethyl chloride, triethylamine, dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: A similar compound with a pyridine ring instead of a piperidine ring.
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: A fluorinated analog with potentially different biological activities.
Uniqueness
5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-ylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
5-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-9-6-13-11(14-7-9)15-8-10-2-4-12-5-3-10/h6-7,10,12H,2-5,8H2,1H3,(H,13,14,15) |
InChI Key |
KEQDGKORLNMAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B8674995.png)





![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)


